2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane is a complex organic compound with the molecular formula C5H7NO4S2. This compound is known for its unique structure, which includes both carboxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane typically involves the reaction of rhodanine-3-acetic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl groups to sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, thiol derivatives, and substituted carboxylic acids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carboxylic acids and sulfanyl-containing molecules such as:
- Rhodanine-3-acetic acid
- 2-Mercaptoacetic acid
- 3-Mercaptopropionic acid
Uniqueness
What sets 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane apart is its dual functionality, combining both carboxyl and sulfanyl groups. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H12O4S3 |
---|---|
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane |
InChI |
InChI=1S/C5H6O4S3.C2H6/c6-3(7)1-11-5(10)12-2-4(8)9;1-2/h1-2H2,(H,6,7)(H,8,9);1-2H3 |
InChI-Schlüssel |
GGODAOHFHTXOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC.C(C(=O)O)SC(=S)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.